molecular formula C5H4N4 B1345622 [1,2,4]Triazolo[1,5-a]pyrazine CAS No. 399-66-6

[1,2,4]Triazolo[1,5-a]pyrazine

Cat. No. B1345622
CAS RN: 399-66-6
M. Wt: 120.11 g/mol
InChI Key: DFDJVPRVKHSWQH-UHFFFAOYSA-N
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Patent
US08178535B2

Procedure details

Platinum(IV) oxide (2.75 g, 12.1 mmole) was added to a suspension, saturated with nitrogen, of CaO (9.30 g, 166 mmole) and [1,2,4]-triazolo[1,5-a]pyrazine (18.1 g, 151 mmole) in methoxyethanol (150 ml). The reaction mixture was stirred for 21.5 hours under a hydrogen atmosphere. The catalyst was filtered off through filter earth and washed with DCM/ethanol (9:1). The filtrate was concentrated, and the solvent was removed firstly with toluene and then with 2-propanol. The residue was taken up in ethyl acetate, filtered again through filter earth, washed with ethyl acetate, and concentrated. The residue was washed with hot 2-propanol and concentrated in vacuo.
[Compound]
Name
CaO
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[N:3][N:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=12>COC(O)C.[Pt](=O)=O>[N:1]1[CH:2]=[N:3][N:4]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=12

Inputs

Step One
Name
CaO
Quantity
9.3 g
Type
reactant
Smiles
Name
Quantity
18.1 g
Type
reactant
Smiles
N=1C=NN2C1C=NC=C2
Name
Quantity
150 mL
Type
solvent
Smiles
COC(C)O
Name
Quantity
2.75 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 21.5 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
FILTRATION
Type
FILTRATION
Details
through filter earth
WASH
Type
WASH
Details
washed with DCM/ethanol (9:1)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the solvent was removed firstly with toluene
FILTRATION
Type
FILTRATION
Details
filtered again
FILTRATION
Type
FILTRATION
Details
through filter earth
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed with hot 2-propanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
21.5 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.